molecular formula C19H16BrN3O2 B2404804 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide CAS No. 1211176-83-8

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide

Cat. No. B2404804
CAS RN: 1211176-83-8
M. Wt: 398.26
InChI Key: XZRADRRMCPMSCL-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyridazinone derivative and has been found to possess various pharmacological properties.

Scientific Research Applications

Molecular Structure and Properties

The molecular structure of compounds related to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide features two cyclic groups linked by a spacer, exhibiting significant conformational characteristics and interactions. For instance, in a related compound, the pyridazine ring is twisted, and there is a notable dihedral angle between its plane and that of the bromophenyl plane. Such structural insights are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Bortoluzzi et al., 2011).

Synthesis of Novel Derivatives

The synthesis of new classes of pyridazinone derivatives, including those related to the compound , has been a significant area of research. These efforts have led to the creation of various derivatives with potential applications in pharmacology and material science. For example, a study demonstrates the synthesis of new pyridazin-3-one derivatives as sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).

Pharmacological Activities

While excluding information on drug use, dosage, and side effects, it's worth noting that various derivatives of pyridazinone have been explored for their pharmacological activities. These activities include anticonvulsant and antidepressant effects, as demonstrated in several studies. For instance, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown significant antidepressant and anticonvulsant activities (Xie et al., 2013).

Crystallographic Analysis

Crystallographic studies of halogenated C,N-diarylacetamides provide insights into the molecular conformations and supramolecular assembly of these compounds. Such analyses are fundamental to understanding the chemical behavior and potential utility of the compounds in various applications, including materials science and drug design (Nayak et al., 2014).

Antimicrobial Evaluation

The antimicrobial properties of derivatives similar to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylacetamide have been extensively studied. For instance, certain pyridazinone derivatives have shown potential as antimicrobial agents, which could be relevant in addressing bacterial resistance issues (Gul et al., 2017).

properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-22(16-5-3-2-4-6-16)19(25)13-23-18(24)12-11-17(21-23)14-7-9-15(20)10-8-14/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRADRRMCPMSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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